Cas no 1806775-59-6 (4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine)
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine
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- Inchi: 1S/C7H6ClF2NO/c8-1-4-5(7(9)10)2-11-3-6(4)12/h2-3,7,12H,1H2
- InChI Key: SATPWBNUYQBDHL-UHFFFAOYSA-N
- SMILES: ClCC1C(=CN=CC=1C(F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- XLogP3: 1.5
- Topological Polar Surface Area: 33.1
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003677-250mg |
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine |
1806775-59-6 | 97% | 250mg |
$720.80 | 2022-03-31 | |
| Alichem | A024003677-500mg |
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine |
1806775-59-6 | 97% | 500mg |
$950.60 | 2022-03-31 | |
| Alichem | A024003677-1g |
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine |
1806775-59-6 | 97% | 1g |
$1,646.40 | 2022-03-31 |
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine
4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine: A Comprehensive Overview
The compound 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine, with the CAS number 1806775-59-6, is a highly specialized organic molecule that has garnered significant attention in recent scientific research. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a pyridine ring with three substituents: a chloromethyl group at position 4, a difluoromethyl group at position 3, and a hydroxyl group at position 5. These substituents confer unique electronic and steric properties, making it a valuable compound for various chemical transformations.
Recent studies have highlighted the potential of 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of heterocyclic frameworks, which are essential components of many drugs. The chloromethyl group serves as an electrophilic site, enabling nucleophilic substitutions that can lead to the formation of diverse nitrogen-containing compounds. Similarly, the difluoromethyl group introduces fluorine atoms into the molecule, which are known to enhance pharmacokinetic properties such as bioavailability and metabolic stability.
The hydroxyl group at position 5 plays a crucial role in the compound's reactivity and solubility. It can participate in hydrogen bonding, which is vital for intermolecular interactions in biological systems. This feature makes 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine a promising candidate for use in drug delivery systems or as a building block for bioconjugates. Recent advancements in green chemistry have also led to the development of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high purity and functionality.
In terms of applications, 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine has shown potential in the field of agrochemicals. Its ability to act as an intermediate in the synthesis of herbicides and fungicides has been extensively studied. Researchers have demonstrated that derivatives of this compound exhibit enhanced efficacy against various plant pathogens while maintaining low toxicity to non-target organisms. This dual functionality underscores its importance in sustainable agriculture and pest management.
The synthesis of 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the substitution of precursor pyridines with appropriate electrophiles under catalytic conditions. Recent innovations in catalysis, such as the use of transition metal catalysts or enzymes, have significantly improved the efficiency and selectivity of these reactions. These advancements not only reduce production costs but also align with current trends toward more eco-friendly chemical processes.
In conclusion, 4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine stands out as a versatile and valuable compound with wide-ranging applications across multiple industries. Its unique structure and reactivity make it an indispensable tool in modern organic synthesis. As research continues to uncover new avenues for its use, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
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